molecular formula C31H37ClN4O4 B611137 5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate CAS No. 2158336-47-9

5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

Cat. No.: B611137
CAS No.: 2158336-47-9
M. Wt: 565.11
InChI Key: VPOLLACBGNYGIN-UHFFFAOYSA-N
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Description

“5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate” is a complex organic compound that may have applications in various scientific fields. The compound’s structure suggests it could be used in biochemical research, potentially as a fluorescent dye or a biochemical probe due to the presence of the xanthylium moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate” likely involves multiple steps, including:

    Formation of the xanthylium core: This could involve the condensation of appropriate aromatic aldehydes with amines.

    Attachment of the aminohexyl group: This step might involve nucleophilic substitution reactions.

    Carbamoylation: This could be achieved using carbamoyl chloride or similar reagents.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Continuous flow reactors: To ensure consistent reaction conditions.

    Purification techniques: Such as crystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions could target the xanthylium core.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions, but could include:

    Oxidized derivatives: With altered electronic properties.

    Reduced derivatives: Potentially with different fluorescence characteristics.

    Substituted derivatives: With various functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

    Fluorescent probes: Due to the xanthylium core, the compound could be used in fluorescence microscopy or spectroscopy.

    Chemical sensors: For detecting specific ions or molecules.

Biology

    Cell labeling: The compound could be used to label cells or cellular components.

    Biochemical assays: As a marker or indicator in various assays.

Medicine

    Diagnostic tools: Potential use in imaging techniques.

    Therapeutic agents: If modified to target specific biological pathways.

Industry

    Material science: Incorporation into polymers or other materials for specific properties.

    Analytical chemistry: Use in analytical techniques for detecting or quantifying substances.

Mechanism of Action

The mechanism of action would depend on the specific application but might involve:

    Fluorescence: The xanthylium core could absorb light and re-emit it at a different wavelength.

    Binding interactions: The aminohexyl group could interact with biological molecules, altering their function or localization.

    Chemical reactivity: The compound could participate in reactions that modify other molecules.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine derivatives: Similar fluorescent properties.

    Fluorescein derivatives: Another class of fluorescent dyes.

    Other xanthylium compounds: With variations in the substituents.

Uniqueness

“5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate” may offer unique properties such as:

    Enhanced fluorescence: Due to specific structural features.

    Targeted interactions: With biological molecules due to the aminohexyl group.

    Versatility: In chemical modifications and applications.

Properties

CAS No.

2158336-47-9

Molecular Formula

C31H37ClN4O4

Molecular Weight

565.11

IUPAC Name

5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

InChI

InChI=1S/C31H36N4O4/c1-34(2)21-10-13-24-27(18-21)39-28-19-22(35(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(37)38)30(36)33-16-8-6-5-7-15-32/h9-14,17-19H,5-8,15-16,32H2,1-4H3,(H-,33,36,37,38)

InChI Key

VPOLLACBGNYGIN-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCN)C(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TAMRA amine, 5-isomer

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
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5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
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5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
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5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate

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